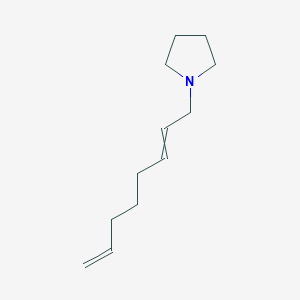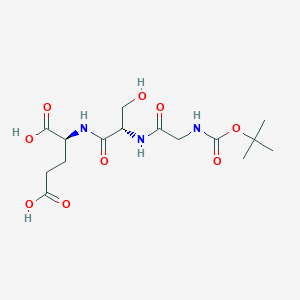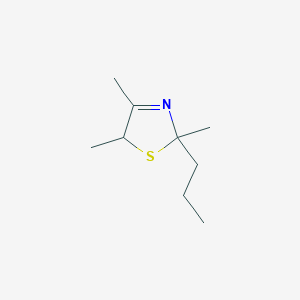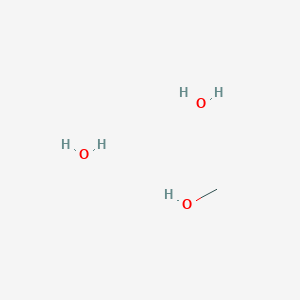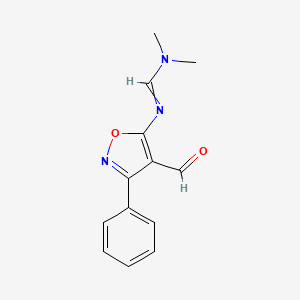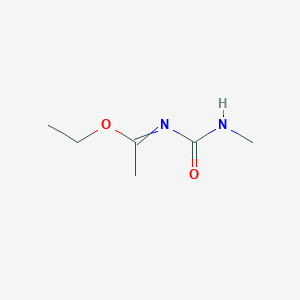
Ethyl N-(methylcarbamoyl)ethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(methylcarbamoyl)ethanimidate is a chemical compound with the molecular formula C6H12N2O2 It is a member of the carbamate family, which are esters of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(methylcarbamoyl)ethanimidate can be synthesized through a reaction involving ethyl ethanimidate and methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
C2H5C(=NH)OEt+CH3NCO→C2H5N(CH3CO)C(=NH)OEt
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(methylcarbamoyl)ethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and related compounds.
Applications De Recherche Scientifique
Ethyl N-(methylcarbamoyl)ethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which ethyl N-(methylcarbamoyl)ethanimidate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate linkages with active site residues, thereby blocking the enzyme’s activity. The pathways involved may include inhibition of acetylcholinesterase or other hydrolases, leading to altered biochemical processes.
Comparaison Avec Des Composés Similaires
Ethyl N-(methylcarbamoyl)ethanimidate can be compared with other carbamate compounds such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
Propriétés
Numéro CAS |
64961-43-9 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl N-(methylcarbamoyl)ethanimidate |
InChI |
InChI=1S/C6H12N2O2/c1-4-10-5(2)8-6(9)7-3/h4H2,1-3H3,(H,7,9) |
Clé InChI |
MRLVQPIFWCOQRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=NC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
